molecular formula C20H25Cl2NO B1374578 2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220017-45-7

2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1374578
M. Wt: 366.3 g/mol
InChI Key: BAYOXXLPZOFBRI-UHFFFAOYSA-N
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Description

2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride (2-BCPEH) is an organic compound composed of a 2-benzyl-4-chlorophenoxyethyl group linked to a piperidine ring. It is a derivative of piperidine, an organic heterocyclic compound found in many natural and synthetic compounds. 2-BCPEH has been studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry. In particular, it has been investigated for its potential use as a synthetic intermediate, as a drug target, and as a biochemical probe.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

  • Synthesis and Evaluation for Anti-Acetylcholinesterase Activity : A series of piperidine derivatives, including structures similar to 2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown promising results as potent inhibitors of acetylcholinesterase, which is significant for potential antidementia applications. Particularly, the compound 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride exhibited remarkable activity, showing an affinity 18,000 times greater for AChE than for BuChE (Sugimoto et al., 1990). Additionally, further research in this area led to the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds, which also demonstrated potent anti-AChE activity (Sugimoto et al., 1995).

Antimicrobial Activities

  • Synthesis and Screening for Microbial Activities : A study focused on the synthesis, characterization, and screening of certain piperidine derivatives for antimicrobial activities. These compounds, including the (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, were tested against various bacterial strains and showed moderate activities compared to standard antimicrobials (Ovonramwen et al., 2019).

Synthesis and Characterization

  • Synthesis of Related Piperidine Derivatives : Several studies have explored the synthesis and structural characterization of piperidine derivatives. For instance, research on the synthesis of (2,4-Difluorophenyl) (piperidin-4-yl)methanone Hydrochloride, which shares similarities with 2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride, provides insights into the processes and methodologies used in synthesizing such compounds (Zheng Rui, 2010).

properties

IUPAC Name

2-[2-(2-benzyl-4-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO.ClH/c21-18-9-10-20(23-13-11-19-8-4-5-12-22-19)17(15-18)14-16-6-2-1-3-7-16;/h1-3,6-7,9-10,15,19,22H,4-5,8,11-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYOXXLPZOFBRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride

CAS RN

1220017-45-7
Record name Piperidine, 2-[2-[4-chloro-2-(phenylmethyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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